molecular formula C11H12O2 B1314487 (2E)-3-(3,4-dimethylphenyl)acrylic acid CAS No. 60521-25-7

(2E)-3-(3,4-dimethylphenyl)acrylic acid

Cat. No. B1314487
CAS RN: 60521-25-7
M. Wt: 176.21 g/mol
InChI Key: FUVFAUBWEXSLEY-AATRIKPKSA-N
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Description

“(2E)-3-(3,4-dimethylphenyl)acrylic acid” is a chemical compound with the CAS Number 147219-20-3 . It has a molecular weight of 176.22 and a molecular formula of C11H12O2 . The compound is also known by its IUPAC name, (2E)-3-(3,4-dimethylphenyl)-2-propenoic acid .


Molecular Structure Analysis

The molecular structure of “(2E)-3-(3,4-dimethylphenyl)acrylic acid” consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ .

Scientific Research Applications

Polymer Science and Engineering

Acrylic Acid Plasma Polymerization for Biomedical Use

Plasma polymerization of organic compounds like acrylic acid is a solvent-free method for modifying polymeric surface properties without affecting the material's bulk. This process is crucial for creating thin films with specific surface chemistries, such as carboxylic acid groups, which are attractive for biomedical applications due to their ability to stimulate cell adhesion and proliferation (Bitar, Cools, De Geyter, & Morent, 2018).

Biotechnology

Biotechnological Routes Based on Lactic Acid Production from Biomass

Lactic acid serves as a feedstock for green chemistry, leading to the production of valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes. This approach highlights the potential of using lactic acid derived from biomass for sustainable chemical synthesis (Gao, Ma, & Xu, 2011).

Environmental Applications

Coordination Chemistry of Acrylamide

While focusing on acrylamide, this review provides insights into the coordination chemistry of related acrylic acid compounds, exploring their potential interactions with transition metals. Such studies are foundational for understanding the environmental fate and potential remediation strategies for acrylamide and structurally related compounds in natural and engineered systems (Girma, Lorenz, Blaurock, & Edelmann, 2005).

properties

IUPAC Name

(E)-3-(3,4-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVFAUBWEXSLEY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543511
Record name (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethylphenyl)acrylic acid

CAS RN

60521-25-7
Record name (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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